6-Amino-2-chloro-3-(trifluoromethyl)phenol
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Overview
Description
6-Amino-2-chloro-3-(trifluoromethyl)phenol is a chemical compound that features a phenol group substituted with amino, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-chloro-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-3-(trifluoromethyl)phenol followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-chloro-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The chloro and trifluoromethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
6-Amino-2-chloro-3-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 6-Amino-2-chloro-3-(trifluoromethyl)phenol exerts its effects involves interactions with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(trifluoromethyl)phenol
- 2-Chloro-3-(trifluoromethyl)phenol
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
6-Amino-2-chloro-3-(trifluoromethyl)phenol is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups on the phenol ring, along with the trifluoromethyl group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H5ClF3NO |
---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
6-amino-2-chloro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-3(7(9,10)11)1-2-4(12)6(5)13/h1-2,13H,12H2 |
InChI Key |
JBOXCEVMBNBXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)O)N |
Origin of Product |
United States |
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